(3aS,6aS)-1-(4-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole
Description
Properties
IUPAC Name |
[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-11-3-1-9(2-4-11)13(17)16-6-5-10-7-15-8-12(10)16/h1-4,10,12,15H,5-8H2/t10-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJHLGMWQHEVNE-CMPLNLGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CNC2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2[C@@H]1CNC2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3aS,6aS)-1-(4-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a 4-fluorobenzoyl group, which may enhance its interaction with various biological targets.
Structural Characteristics
The molecular formula of this compound is C13H15FN2O, with a molecular weight of 234.27 g/mol. The compound's structure includes an octahydropyrrolo framework that contributes to its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C13H15FN2O |
| Molecular Weight | 234.27 g/mol |
| CAS Number | 1218128-87-0 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in modulating enzyme and receptor interactions. The fluorobenzoyl moiety enhances binding affinity to specific targets, potentially leading to the inhibition or activation of various biochemical pathways.
- Enzyme Modulation : The compound may influence enzyme activities by altering the conformation of active sites or competing with natural substrates.
- Receptor Interaction : It may bind to receptors involved in critical signaling pathways, thereby affecting downstream cellular responses.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential efficacy of this compound.
- Antibacterial Activity : A study on fluorobenzoylthiosemicarbazides demonstrated that compounds with electron-withdrawing groups exhibited enhanced antibacterial potency against various bacterial strains. This suggests that similar modifications in this compound could lead to improved antimicrobial properties .
- Antimicrobial Properties : Research on structurally similar compounds has shown promising results in terms of antimicrobial activity. For instance, compounds exhibiting strong antibacterial effects at low concentrations were linked to disruptions in bacterial cell membrane integrity .
Comparative Analysis with Similar Compounds
The following table compares this compound with other related derivatives:
| Compound | Antibacterial Activity | Mechanism of Action |
|---|---|---|
| This compound | Moderate | Enzyme modulation and receptor interaction |
| (3aS,6aS)-1-(3-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole | High | Disruption of cell membrane integrity |
| Fluorobenzoylthiosemicarbazides | Variable | Enhanced binding affinity |
Comparison with Similar Compounds
Structural Analogues in Bicyclic Heterocycles
Bicyclic heterocycles are widely explored in drug discovery due to their conformational rigidity and ability to mimic natural ligands. Key structural analogues include:
Octahydropyrrolo[3,2-b]pyrrole Derivatives
- Example : Derivatives lacking the 4-fluorobenzoyl group (e.g., unsubstituted octahydropyrrolo[3,2-b]pyrrole).
- Comparison : The absence of the fluorinated aromatic substituent reduces lipophilicity and may decrease binding affinity to hydrophobic protein pockets. Such compounds are often used as intermediates for further functionalization .
Tetrahydroindolyl and Decahydroquinolinyl Systems
- Example: Tetrahydroindolyl (e.g., 2,3-dihydro-1H-pyrrolo[2,3-b]pyridinyl) and decahydroquinolinyl derivatives.
- Comparison: These systems feature larger or differently fused rings, which alter steric bulk and hydrogen-bonding capabilities.
Pyrrolo[3,4-c]pyrrole, Octahydro-2,3a-dimethyl-, (3aR,6aS)-rel
- Structure : A simpler bicyclic system (C₈H₁₆N₂; MW: 140.23 g/mol) with methyl substituents instead of fluorobenzoyl.
- Comparison : The methyl groups introduce steric hindrance without electronic modulation, leading to lower polarity. The stereochemistry (3aR,6aS) further differentiates spatial orientation, which could impact receptor selectivity .
Physicochemical and Pharmacological Contrasts
| Parameter | Target Compound | Pyrrolo[3,4-c]pyrrole, Octahydro-2,3a-dimethyl- | Tetrahydroindolyl Derivatives |
|---|---|---|---|
| Molecular Weight | 234.27 g/mol | 140.23 g/mol | ~180–220 g/mol |
| Key Substituent | 4-Fluorobenzoyl | Methyl groups | Varied (e.g., halogens, amines) |
| Lipophilicity (LogP)* | Higher (fluorobenzoyl enhances) | Moderate | Variable |
| Stereochemical Features | (3aS,6aS) | (3aR,6aS) | Depends on ring fusion |
| Potential Applications | CNS-targeting agents | Intermediate for alkylation reactions | Broad (e.g., kinase inhibitors) |
*Estimated based on substituent effects.
Key Research Findings
- Fluorine Impact: The 4-fluorobenzoyl group in the target compound improves metabolic stability compared to non-fluorinated analogues, as fluorine resists oxidative degradation .
- Stereochemistry : The (3aS,6aS) configuration may confer higher selectivity for serotonin or dopamine receptors compared to (3aR,6aS) isomers, as seen in related bicyclic systems .
- Synthetic Utility : Unlike methyl-substituted derivatives (e.g., compound), the target’s fluorobenzoyl group requires specialized acylation protocols, increasing synthetic complexity .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for synthesizing (3aS,6aS)-1-(4-fluorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole?
- Methodological Answer : The synthesis typically involves multi-step procedures, including palladium-catalyzed coupling reactions and deprotection steps. For example, a Boc-protected pyrrolo-pyrrole intermediate can be reacted with 4-fluorobenzoyl chloride under reflux conditions in a solvent like dichloromethane. After coupling, acidic deprotection (e.g., HCl in dioxane) yields the final compound. Purification via recrystallization (methanol or ethanol) or column chromatography is critical to achieve high enantiomeric purity .
Q. How can the compound’s structural integrity and stereochemistry be confirmed post-synthesis?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for connectivity) and single-crystal X-ray diffraction (XRD) to resolve stereochemistry. For XRD, crystals grown via slow evaporation in methanol/water mixtures provide definitive proof of the (3aS,6aS) configuration. Mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy verifies carbonyl and aromatic C-F bonds .
Q. What purification strategies are optimal for removing byproducts in the final synthesis step?
- Methodological Answer : Recrystallization from polar aprotic solvents (e.g., methanol) effectively removes unreacted 4-fluorobenzoyl chloride. For persistent impurities, flash chromatography using silica gel with a gradient eluent (hexane:ethyl acetate, 3:1 to 1:2) achieves >95% purity. High-performance liquid chromatography (HPLC) with a chiral column can separate enantiomers if racemization occurs during synthesis .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthesized batches be resolved?
- Methodological Answer : Stereochemical discrepancies often arise during ring-closing steps. Use chiral HPLC to isolate the desired enantiomer, and optimize reaction conditions (e.g., lower temperature, chiral catalysts) to minimize racemization. Computational modeling (DFT calculations) can predict transition states to guide solvent and catalyst selection. Cross-validate results with circular dichroism (CD) spectroscopy .
Q. What strategies enhance the compound’s biological activity through structural modifications?
- Methodological Answer : Introduce substituents at the pyrrolo-pyrrole nitrogen or fluorobenzoyl para-position to modulate lipophilicity and binding affinity. For example:
- Replace the 4-fluoro group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.
- Incorporate heterocyclic moieties (e.g., pyridine) via Suzuki-Miyaura coupling to improve solubility.
Evaluate modifications using in vitro assays (e.g., enzyme inhibition) and molecular docking to correlate structure-activity relationships (SAR) .
Q. How can environmental stability and degradation pathways of the compound be assessed?
- Methodological Answer : Conduct accelerated stability studies under varied pH, UV light, and temperature conditions. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products (e.g., hydrolyzed benzoyl or ring-opened fragments). Environmental fate modeling (EPI Suite) predicts biodegradation half-lives and bioaccumulation potential. Align with protocols from long-term ecotoxicology projects .
Data Contradiction Analysis
Q. How to address conflicting spectroscopic data indicating multiple tautomeric forms?
- Methodological Answer : Variable-temperature NMR (VT-NMR) can detect tautomeric equilibria by observing signal splitting at low temperatures. Compare experimental data with computed NMR shifts (GIAO method) for each tautomer. For unresolved cases, X-ray crystallography provides unambiguous structural evidence .
Experimental Design Considerations
- Stereoselective Synthesis Optimization : Use a fractional factorial design (e.g., 2⁴ design) to test variables like catalyst loading, solvent polarity, and reaction time. Response surface methodology (RSM) identifies optimal conditions for yield and enantiomeric excess (ee) .
- Biological Assay Design : Employ dose-response curves (IC₅₀/EC₅₀) in cell-based assays with appropriate controls (e.g., vehicle and positive inhibitors). Validate results across multiple cell lines to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
